3-[(3-Methylphenyl)amino]propanamide
Overview
Description
3-[(3-Methylphenyl)amino]propanamide is a chemical compound with the molecular formula C10H14N2O . It contains 27 bonds in total, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary aliphatic amide, and 1 secondary aromatic amine .
Molecular Structure Analysis
The molecular structure of 3-[(3-Methylphenyl)amino]propanamide includes a total of 27 atoms: 14 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecule contains a six-membered aromatic ring, a primary aliphatic amide, and a secondary aromatic amine .Physical And Chemical Properties Analysis
3-[(3-Methylphenyl)amino]propanamide is a powder at room temperature . Its molecular weight is 178.23 g/mol . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Environmental Science
Lastly, the environmental impact of “3-[(3-Methylphenyl)amino]propanamide” and its derivatives can be an area of study. Research might focus on its biodegradability, toxicity, and long-term effects on ecosystems.
Each of these fields offers a unique perspective on the applications of “3-[(3-Methylphenyl)amino]propanamide” and demonstrates the compound’s versatility in scientific research. The information provided is based on general knowledge of chemical applications, as the search results did not yield specific details on this compound .
properties
IUPAC Name |
3-(3-methylanilino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)12-6-5-10(11)13/h2-4,7,12H,5-6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBQFUYWQXFIFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.